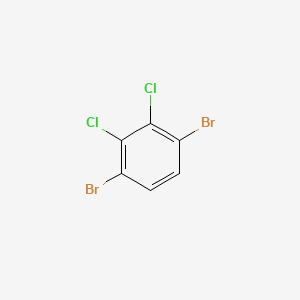

1,4-Dibromo-2,3-dichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQCCQSRNJMDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304119 | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100191-20-6 | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100191-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,4-Dibromo-2,3-dichlorobenzene

This guide provides an in-depth exploration of the synthesis, purification, and characterization of the polyhalogenated aromatic compound, 1,4-dibromo-2,3-dichlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reliable outcomes.

Introduction: The Significance of Polyhalogenated Benzenes

Polyhalogenated benzenes are a class of compounds with significant utility in organic synthesis, serving as versatile building blocks and intermediates. Their unique electronic and steric properties, imparted by the number and position of halogen substituents, make them valuable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound, with its specific substitution pattern, presents a unique scaffold for further chemical transformations.

Synthesis of this compound: A Strategic Approach via the Sandmeyer Reaction

The synthesis of this compound is most effectively achieved through a well-established and reliable method: the Sandmeyer reaction.[1][2][3] This reaction provides a powerful tool for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[3] The choice of this pathway is dictated by the need for high regioselectivity, which is often difficult to achieve through direct electrophilic halogenation of a dichlorobenzene precursor.

The logical starting material for this synthesis is 2,3-dichloroaniline. The amino group of this precursor will be diazotized and subsequently replaced by a bromine atom, while the existing chloro substituents direct the incoming bromine to the desired positions.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Diazotization of 2,3-Dichloroaniline

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dichloroaniline in a suitable acidic medium, such as a mixture of hydrobromic acid and water. The acid serves to protonate the aniline, making it soluble and activating it for diazotization.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.

-

Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The reaction between sodium nitrite and the acid generates nitrous acid in situ, which then reacts with the aniline to form the diazonium salt. The rate of addition should be carefully controlled to keep the temperature below 5 °C.

-

Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. To confirm the completion of the diazotization, a small drop of the reaction mixture should produce a blue-black color on starch-iodide paper, indicating the presence of excess nitrous acid.

Part 2: The Sandmeyer Reaction

-

Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. The Cu(I) salt is the key catalyst for the Sandmeyer reaction.[1]

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to the heated CuBr solution. A vigorous evolution of nitrogen gas will be observed as the diazonium group is replaced by the bromide ion. This step should be performed in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, gently heat the reaction mixture to ensure the complete decomposition of the diazonium salt. The disappearance of the nitrogen evolution is a good indicator of reaction completion.

Part 3: Work-up and Purification

-

Extraction: Cool the reaction mixture to room temperature and extract the crude product with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer will contain the desired product.

-

Washing: Wash the organic layer sequentially with dilute sodium hydroxide solution (to remove any acidic impurities), water, and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, and then filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel. The choice of purification method will depend on the nature and quantity of the impurities.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₂Br₂Cl₂ |

| Molecular Weight | 304.79 g/mol |

| Appearance | Colorless to pale yellow solid |

| CAS Number | 100191-20-6 |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to show a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shift will be influenced by the electron-withdrawing effects of the four halogen substituents.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to symmetry, three distinct signals are expected for the aromatic carbons. The carbons bearing the bromine and chlorine atoms will appear at lower field (higher ppm) due to the deshielding effect of the halogens.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-Br stretching vibrations (typically in the fingerprint region below 1000 cm⁻¹). A detailed analysis of the FTIR and FT-Raman spectra of a related isomer, 1-bromo-2,3-dichlorobenzene, has been reported, which can serve as a valuable reference for spectral interpretation.[4]

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

-

Electron Ionization (EI-MS): The EI-MS spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of two bromine (⁷⁹Br and ⁸¹Br) and two chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern will likely involve the loss of halogen atoms.

Visualizing the Characterization Workflow

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene--a combined study of experimental (FT-IR and FT-Raman) and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1,4-Dibromo-2,3-dichlorobenzene

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 1,4-dibromo-2,3-dichlorobenzene (CAS No. 100191-20-6).[1][2] Intended for researchers in organic synthesis, materials science, and drug development, this document moves beyond simple data presentation. It offers an in-depth interpretation of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing parallels with related isomers, this guide explains the causal relationships between the molecular structure and its spectral output, providing a robust framework for the compound's identification and characterization.

Introduction and Molecular Structure

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Br₂Cl₂.[3] Its structure features a benzene ring substituted with two bromine atoms in a para arrangement and two chlorine atoms on the adjacent 2 and 3 positions. Halogenated benzenes are crucial intermediates in organic synthesis, serving as building blocks for pharmaceuticals, agrochemicals, and specialty polymers. Accurate spectroscopic characterization is the cornerstone of ensuring purity, verifying structure, and understanding the reactivity of such compounds.

The substitution pattern of this compound imparts a C₂ᵥ symmetry to the molecule. This symmetry is a critical determinant of its spectroscopic signature, as it renders certain nuclei chemically and magnetically equivalent, thereby simplifying the resulting spectra and reducing the number of unique signals observed.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The symmetry of this compound dictates the number of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

Due to the C₂ᵥ symmetry plane that bisects the C1-C4 and C2-C3 bonds, the two protons on the benzene ring (at C5 and C6) are chemically equivalent. This equivalence leads to the prediction of a single signal in the ¹H NMR spectrum.

-

Chemical Shift (δ): The protons are flanked by a bromine atom and a carbon atom bearing a chlorine substituent. The cumulative electron-withdrawing effects of the four halogen substituents will deshield the aromatic protons, shifting their resonance significantly downfield. A chemical shift is predicted in the range of 7.6 - 7.9 ppm . This prediction is informed by data from related compounds like 1,4-dibromobenzene, where the protons appear around 7.3 ppm, and the additional deshielding from two chlorine atoms is factored in.

-

Multiplicity: Since the two protons are chemically and magnetically equivalent, they will not couple with each other. Therefore, the signal is expected to be a singlet .

| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.6 - 7.9 | Singlet (s) | 2H | H-5, H-6 |

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted ¹³C NMR Spectrum

The molecule's symmetry results in three distinct types of carbon atoms, which should give rise to three signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

C1 & C4 (Carbon-Bromine): These two carbons are equivalent. The heavy atom effect of bromine and its electronegativity typically place these signals around 120-125 ppm .

-

C2 & C3 (Carbon-Chlorine): These two carbons are also equivalent. Chlorine is more electronegative than bromine, causing a greater deshielding effect. These signals are predicted to be the most downfield, likely in the 132-136 ppm range.

-

C5 & C6 (Carbon-Hydrogen): The two protonated carbons are equivalent. Their chemical shift will also be downfield due to the influence of adjacent halogens, predicted to be in the region of 130-134 ppm .

| Predicted Signal | Chemical Shift (ppm) | Assignment |

| 1 | 132 - 136 | C-2, C-3 |

| 2 | 130 - 134 | C-5, C-6 |

| 3 | 120 - 125 | C-1, C-4 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound is expected to be dominated by absorptions related to the aromatic ring and the carbon-halogen bonds.

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are characteristic of the benzene ring itself, appearing in the 1400-1600 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): The pattern of out-of-plane bending is highly diagnostic of the substitution pattern on the benzene ring. For two adjacent hydrogens, a strong absorption is expected in the 800-880 cm⁻¹ range.

-

C-Cl and C-Br Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region. C-Cl stretches typically appear between 700-850 cm⁻¹ , while C-Br stretches are found at lower frequencies, usually between 500-650 cm⁻¹ .

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1400 - 1600 | Medium | Aromatic C=C Ring Skeletal Vibrations |

| 800 - 880 | Strong | C-H Out-of-Plane Bending (2 adjacent H's) |

| 700 - 850 | Strong | C-Cl Stretch |

| 500 - 650 | Strong | C-Br Stretch |

Table 3: Predicted Characteristic IR Absorption Bands

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the elemental composition through isotopic patterns and fragmentation. The molecular weight of this compound is 304.79 g/mol .[3]

-

Molecular Ion (M⁺): The most revealing feature will be the molecular ion cluster. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a complex cluster of peaks. The most abundant peak in this cluster (the nominal mass) will be at m/z 302 (for C₆H₂⁷⁹Br₂³⁵Cl₂). The entire isotopic cluster will span from m/z 302 to 310, with a highly characteristic intensity pattern that serves as a definitive confirmation of the elemental formula.

-

Fragmentation: The primary fragmentation pathway will involve the sequential loss of halogen atoms, which are the weakest bonds.

-

Loss of Br•: A prominent fragment will be observed corresponding to [M - Br]⁺, with a cluster around m/z 223/225/227 .

-

Loss of Cl•: A fragment corresponding to [M - Cl]⁺ will also be present, with a cluster around m/z 267/269/271 .

-

Further Fragmentation: Subsequent losses of halogens or HCl/HBr molecules will lead to smaller fragments.

-

Figure 2: Predicted Key Fragmentation Pathway in EI-Mass Spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of at least 15 ppm centered around 5 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard broadband proton-decoupling pulse sequence.

-

Use a spectral width of 250 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 5 seconds.

-

Co-add at least 1024 scans.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz to the FID before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The final spectrum should be presented in transmittance mode after automatic background subtraction.

Mass Spectrometry Protocol

-

Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion cluster and major fragment ions.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its highly symmetric substitution pattern and the presence of four halogen atoms. The ¹H NMR is predicted to show a simple singlet, while the ¹³C NMR should display three distinct signals. The IR spectrum will be characterized by absorptions from the aromatic ring and strong C-X bonds. Finally, mass spectrometry will provide unambiguous confirmation of the elemental formula through its complex and highly characteristic molecular ion isotopic cluster. This guide provides a robust, theory-grounded framework for the identification and characterization of this important chemical intermediate.

References

-

PubChem. 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033. Available at: [Link]

-

PubChem. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066. Available at: [Link]

-

NIST. Benzene, 1,4-dibromo-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. This compound | C6H2Br2Cl2 | CID 14029670. Available at: [Link]

-

NIST. Benzene, 1,4-dibromo- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 1,2-Dibromo-4,5-dichlorobenzene | C6H2Br2Cl2 | CID 4137564. Available at: [Link]

-

PubChem. 1,4-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 231237. Available at: [Link]

-

NIST. Benzene, 2-bromo-1,4-dichloro-. NIST Chemistry WebBook. Available at: [Link]

Sources

1,4-dibromo-2,3-dichlorobenzene chemical properties and reactivity

An In-Depth Technical Guide to 1,4-Dibromo-2,3-Dichlorobenzene: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyhalogenated aromatic compound featuring a benzene ring substituted with two bromine and two chlorine atoms.[1] Its specific substitution pattern, with bromine atoms at the 1 and 4 positions and chlorine atoms at the 2 and 3 positions, results in a molecule with distinct chemical properties and reactivity. This guide provides a comprehensive overview of this compound, focusing on its physicochemical characteristics, spectroscopic profile, synthetic pathways, and reactivity in key organic transformations. For researchers in medicinal chemistry and materials science, this compound serves as a valuable and versatile building block for the synthesis of complex molecular architectures, leveraging the differential reactivity of its carbon-halogen bonds.[2][3]

Physicochemical and Spectroscopic Profile

The physical properties of this compound are dictated by its high molecular weight and the presence of four halogen substituents, which increase intermolecular forces.[1] It typically appears as a colorless to pale yellow solid at room temperature.[1][4]

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 100191-20-6 | [5] |

| Molecular Formula | C₆H₂Br₂Cl₂ | [6] |

| Molecular Weight | 304.79 g/mol | [6][7] |

| Appearance | Yellow to orange solid | [4] |

| Boiling Point | 298.0 ± 35.0 °C (Predicted) | [4][5] |

| Density | 2.091 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform. | [1] |

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for this exact isomer are not widely published, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.[8][9][10]

-

¹H NMR: The molecule's symmetry would result in a simplified proton NMR spectrum. The two chemically equivalent protons on the aromatic ring would appear as a single singlet.

-

¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the bromine-substituted, chlorine-substituted, and hydrogen-substituted carbons.

-

Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion, which provides definitive evidence of the compound's elemental composition.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region.[10]

Synthesis and Reaction Mechanisms

The synthesis of polyhalogenated benzenes often involves electrophilic aromatic substitution on a less substituted precursor. A logical synthetic route to this compound is the electrophilic bromination of 1,2-dichlorobenzene.

Synthesis via Electrophilic Bromination

The chlorine atoms on 1,2-dichlorobenzene are deactivating but ortho-, para-directing. Bromination is therefore expected to occur at the positions para to each chlorine atom (positions 4 and 5).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of dichlorobenzenes.[11][12][13]

-

Setup: Equip a four-necked flask with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer. Charge the flask with 1,2-dichlorobenzene and a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromine Addition: With vigorous stirring, add bromine dropwise to the mixture at room temperature. An exothermic reaction will occur. Maintain the temperature within a controlled range (e.g., 25-40 °C) using a water bath if necessary.

-

Reaction: After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Carefully pour the reaction mixture into a beaker of cold water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine.

-

Neutralization & Extraction: Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product into an organic solvent (e.g., dichloromethane or chloroform).

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from the differential reactivity of its C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[14] This allows for regioselective functionalization, making it a powerful tool for building complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. Due to the higher reactivity of the C-Br bonds, this compound can undergo selective mono- or di-substitution at the bromine-bearing positions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the mono-arylation of this compound.[15][16][17]

-

Inert Atmosphere: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water or toluene/ethanol/water.

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the mono-coupled product.

Causality and Optimization:

-

Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[16]

-

Catalyst/Ligand Choice: The choice of palladium source and ligand can significantly impact yield and selectivity. For less reactive substrates, more sophisticated ligands like SPhos or XPhos may be required.[15]

-

Side Reactions: Common side reactions include homocoupling of the boronic acid and hydrodehalogenation of the starting material. These can be minimized by maintaining a strict inert atmosphere and using purified, degassed solvents.[14]

Stille Coupling

The Stille coupling reaction partners an organohalide with an organostannane (organotin) reagent.[18][19] Similar to the Suzuki coupling, it proceeds with high selectivity for the C-Br bonds of this compound. While effective, the primary drawback of this method is the toxicity of the organotin reagents and byproducts.[18]

Experimental Protocol: Stille Coupling

-

Setup: To a solution of this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in a degassed solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18][20][21]

-

Additives: In some cases, additives like Cu(I) salts or lithium chloride are used to facilitate the transmetalation step.[18][20]

-

Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction, and perform an aqueous work-up. The crude product is then purified by column chromatography. Special care must be taken to handle and dispose of the toxic tin byproducts.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally challenging on halogenated benzenes unless the ring is activated by potent electron-withdrawing groups (like -NO₂) in the ortho or para positions.[22][23][24] While the four halogens on this compound are electron-withdrawing, they are only moderate activators. Therefore, SNAr reactions would require harsh conditions (high temperatures, strong nucleophiles) and are less common than cross-coupling reactions for this substrate.[22][25]

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[26][27][28]

| Hazard Category | Precautionary Measures | First Aid |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or with respiratory protection.[26][28] | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[26][28] |

| Skin Contact | Causes skin irritation. Wear protective gloves and clothing.[26] | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[26][27] |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles.[26] | Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[26][27] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using. | Do NOT induce vomiting. Drink plenty of water. Get medical attention.[26][28] |

| Environmental | Potentially toxic to aquatic life. Avoid release to the environment.[27] | Collect spillage. Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its key value lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective, palladium-catalyzed cross-coupling reactions. This feature enables the stepwise and regiocontrolled introduction of different substituents, providing a strategic advantage in the synthesis of complex pharmaceuticals, agrochemicals, and novel organic materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

-

This compound | C6H2Br2Cl2 | CID 14029670 - PubChem. (URL: [Link])

-

Synthesis of 1-bromo-2,4-dichlorobenzene - PrepChem.com. (URL: [Link])

-

1,3-Dibromo-2,4-dichlorobenzene | C6H2Br2Cl2 | CID 14029666 - PubChem. (URL: [Link])

-

1,4-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 231237 - PubChem. (URL: [Link])

-

SAFETY DATA SHEET (1-Bromo-3,4-dichlorobenzene). (URL: [Link])

-

Sourcing this compound: A Guide for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

This compound [CAS: 100191-20-6] - Ivy Fine Chemicals. (URL: [Link])

-

Stille Coupling - Organic Chemistry Portal. (URL: [Link])

-

Stille reaction - Wikipedia. (URL: [Link])

-

United States Patent (19) - Process for producing 1-bromo-3,5-dichlorobenzene. (URL: [Link])

- US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google P

-

The Chemistry of 2,5-Dibromo-1,3-Dichlorobenzene: Synthesis and Applications. (URL: [Link])

-

Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

-

1,4-Dichlorobenzene - Wikipedia. (URL: [Link])

- US4766103A - Preparation of 1,4-dichlorobenzene - Google P

-

The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])

-

Stille Coupling - Chemistry LibreTexts. (URL: [Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem. (URL: [Link])

-

Struggling with Suzuki Reaction : r/Chempros - Reddit. (URL: [Link])

-

Aromatic Reactivity - MSU chemistry. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (URL: [Link])

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (URL: [Link])

-

1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

Sources

- 1. CAS 100191-20-6: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 100191-20-6 [m.chemicalbook.com]

- 5. This compound CAS#: 100191-20-6 [amp.chemicalbook.com]

- 6. This compound | C6H2Br2Cl2 | CID 14029670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 100191-20-6|this compound|BLD Pharm [bldpharm.com]

- 9. 1-Bromo-2,3-dichlorobenzene(56961-77-4) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Bromo-1,4-dichlorobenzene | 1435-50-3 | Benchchem [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. reddit.com [reddit.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Stille Coupling [organic-chemistry.org]

- 19. Stille reaction - Wikipedia [en.wikipedia.org]

- 20. uwindsor.ca [uwindsor.ca]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Aromatic Reactivity [www2.chemistry.msu.edu]

- 24. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 25. m.youtube.com [m.youtube.com]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. fishersci.com [fishersci.com]

- 28. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2,3-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the halogenated aromatic compound, 1,4-dibromo-2,3-dichlorobenzene. Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a detailed profile of this molecule. While experimental spectral and certain physical data for this specific isomer are not widely available in surveyed literature, this guide furnishes predicted values, information on related compounds, and established methodologies for experimental determination. The content herein is structured to provide a foundational understanding for those handling or considering this compound in synthetic chemistry and materials science applications.

Introduction

This compound (CAS No: 100191-20-6) is a polysubstituted aromatic hydrocarbon. Its structure, featuring a benzene ring symmetrically substituted with two bromine and two chlorine atoms, imparts a unique combination of chemical stability and potential for further functionalization. Such halogenated benzenes are pivotal intermediates in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of the halogen atoms on the benzene ring significantly influences the molecule's physical properties, reactivity, and ultimately its utility in various scientific domains. This guide serves as a centralized resource for the physical and chemical characteristics of this specific isomer.

Chemical and Physical Properties

A summary of the key identifying information and physical properties for this compound is presented below. It is critical to note that while some data is derived from predictive models, it provides a valuable starting point for experimental design and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂Cl₂ | N/A |

| Molecular Weight | 304.79 g/mol | [1] |

| CAS Number | 100191-20-6 | [2][3] |

| Appearance | Colorless to pale yellow or orange solid | [2][4] |

| Melting Point | Data not available | N/A |

| Boiling Point (Predicted) | 298.0 ± 35.0 °C | [2][3][4] |

| Density (Predicted) | 2.091 ± 0.06 g/cm³ | [2][3][4] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents such as acetone and chloroform. | [2] |

Elucidation of Physical State and Solubility

The solid state of this compound at room temperature is consistent with its relatively high molecular weight and the potential for significant intermolecular van der Waals forces and dipole-dipole interactions imparted by the four halogen substituents.

The principle of "like dissolves like" governs its solubility profile. The largely nonpolar aromatic ring and halogen atoms result in poor solubility in polar solvents like water. Conversely, its ability to dissolve in less polar organic solvents such as acetone and chloroform is expected and aligns with the behavior of similar polyhalogenated aromatic compounds.

Spectroscopic Characterization (Predicted and Analogous Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetrical substitution pattern of this compound, the two protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single signal, likely a singlet, in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shift would be influenced by the deshielding effects of the adjacent halogen atoms.

-

¹³C NMR: The molecule possesses three distinct carbon environments: the two carbons bearing bromine atoms, the two carbons bearing chlorine atoms, and the two carbons bearing hydrogen atoms. Consequently, the proton-decoupled ¹³C NMR spectrum is expected to exhibit three distinct signals in the aromatic region (typically δ 120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands for a substituted benzene ring. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

C-Br stretching: C-Br stretching vibrations also appear in the fingerprint region, generally at lower wavenumbers than C-Cl stretching, often between 650 and 500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via electron ionization (EI), would be characterized by a prominent molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern arising from the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion and any halogen-containing fragments, which can be used to confirm the elemental composition.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Electrophilic Bromination

The following is a generalized protocol for the bromination of a dichlorobenzene, which would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 1,2-dichlorobenzene and a catalytic amount of a Lewis acid (e.g., iron(III) bromide or iron filings).

-

Addition of Bromine: Slowly add a stoichiometric amount of bromine (dissolved in a suitable solvent like dichloromethane, if necessary) to the reaction mixture via the dropping funnel at a controlled temperature (typically room temperature or slightly below).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching: Upon completion, cautiously pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired this compound isomer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling polyhalogenated aromatic compounds should be strictly followed. These compounds are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Experimental Determination of Physical Properties: Methodologies

For researchers requiring precise experimental data for this compound, the following standard methodologies are recommended.

Melting Point Determination

Caption: Workflow for experimental melting point determination.

-

Sample Preparation: Ensure the sample is pure and finely powdered.

-

Capillary Tube Packing: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

-

IR Spectroscopy:

-

Obtain an IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion mass spectrometer.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Conclusion

References

Sources

A Theoretical Exploration of the Electronic Structure of 1,4-Dibromo-2,3-Dichlorobenzene: A Technical Guide

This technical guide provides an in-depth theoretical analysis of the electronic structure of 1,4-dibromo-2,3-dichlorobenzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the quantum chemical properties of halogenated aromatic compounds. By leveraging high-level computational methodologies, we will explore the orbital interactions, electron distribution, and spectroscopic properties of this molecule, offering insights into its reactivity and potential applications.

Introduction: The Significance of Halogenated Benzenes

Halogenated benzenes are a class of compounds with significant industrial and pharmaceutical relevance. Their utility is deeply rooted in the unique electronic effects imparted by halogen substituents on the aromatic ring. The interplay of inductive and resonance effects governs the electron density distribution, which in turn dictates the molecule's reactivity in processes such as electrophilic aromatic substitution.[1] Specifically, the number and position of halogen atoms can finely tune the electronic properties, influencing everything from reaction kinetics to intermolecular interactions like halogen bonding.[2][3]

Understanding the electronic structure of polysubstituted benzenes like this compound is crucial for predicting their chemical behavior and designing novel molecules with desired properties. This guide will delve into the theoretical methods used to elucidate these properties and present a computational case study to illustrate the core concepts.

Theoretical and Computational Methodology

To investigate the electronic structure of this compound, a robust computational approach based on Density Functional Theory (DFT) is employed. DFT has proven to be a powerful tool for obtaining accurate electronic properties of medium to large-sized molecules with a favorable balance between computational cost and accuracy.

Experimental Protocol: In Silico Analysis

A detailed, step-by-step methodology for the theoretical analysis is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Molecular Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule.

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: The initial structure of this compound is built using a molecular editor. A geometry optimization is then performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: The 6-311+G(d,p) basis set is selected. This triple-zeta basis set provides a good description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to accurately model lone pairs and anions.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

2. Electronic Structure Calculations:

-

Objective: To compute the molecular orbitals and their energies.

-

Method: Following the geometry optimization, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)).

-

Analysis: The output of this calculation provides the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

3. Natural Bond Orbital (NBO) Analysis:

-

Objective: To analyze the charge distribution and intramolecular interactions.

-

Method: NBO analysis is performed on the optimized geometry. This method localizes the molecular orbitals into orbitals that align with the Lewis structure of the molecule (i.e., bonding orbitals and lone pairs).

-

Insights: NBO analysis provides information on atomic charges, hybridization, and delocalization of electron density, which are crucial for understanding the electronic effects of the substituents. A similar approach was used to reveal electron-transfer characteristics in the related compound, 1-bromo-2,3-dichlorobenzene.[4]

4. Time-Dependent DFT (TD-DFT) for Electronic Transitions:

-

Objective: To predict the electronic absorption spectrum (UV-Vis).

-

Method: TD-DFT calculations are carried out to compute the excitation energies and oscillator strengths of the lowest-lying electronic transitions.

-

Solvent Effects: To simulate more realistic conditions, the Polarizable Continuum Model (PCM) can be incorporated to account for the influence of a solvent on the electronic transitions.[4]

Diagram of the Computational Workflow:

Caption: A flowchart illustrating the key steps in the computational analysis of this compound's electronic structure.

Results and Discussion

Frontier Molecular Orbitals: HOMO and LUMO

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity.[5] The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.[6][7]

For halogenated benzenes, the HOMO and LUMO are typically π and π* orbitals, respectively, localized on the benzene ring. The halogen substituents modulate the energies of these orbitals. The inductive effect of the halogens is electron-withdrawing, which stabilizes both the HOMO and LUMO. The resonance effect, involving the donation of a lone pair from the halogen into the π-system of the ring, is electron-donating and destabilizes the HOMO.

In the case of this compound, we expect the HOMO and LUMO to be delocalized over the aromatic ring, with significant contributions from the p-orbitals of the carbon, bromine, and chlorine atoms. A study on mixed dihalobenzenes demonstrated the complex interplay of resonance, inductive, steric, and spin-orbit coupling interactions in determining the final orbital energies.[8]

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | A larger gap suggests higher kinetic stability and lower reactivity.[5] |

| Dipole Moment | Non-zero | The asymmetrical substitution pattern will result in a net dipole moment. |

Note: The predicted values are estimates based on typical values for similar halogenated benzenes and require specific calculations for this compound for confirmation.

Diagram of Molecular Orbital Interactions:

Caption: A conceptual diagram showing the perturbation of benzene's frontier molecular orbitals by the halogen substituents.

Electron Density and Reactivity

The distribution of electron density in this compound will be non-uniform due to the presence of the electronegative halogen atoms. NBO analysis would likely reveal a net withdrawal of electron density from the benzene ring via the inductive effect, leading to positive charges on the carbon atoms bonded to the halogens and negative charges on the halogen atoms themselves.

This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[1] The positions of further substitution would be directed by the combined electronic effects of the four halogen atoms.

A molecular electrostatic potential (MESP) map would visually represent the charge distribution. Regions of negative electrostatic potential (typically shown in red) would be located around the electronegative halogen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) would highlight areas prone to nucleophilic attack. For similar molecules, MESP analysis has been used to identify reactive sites.[4]

Conclusion

The theoretical study of this compound's electronic structure provides a powerful framework for understanding its chemical properties and reactivity. Through the application of Density Functional Theory and associated analytical tools like NBO and TD-DFT, we can gain detailed insights into its molecular orbitals, charge distribution, and spectroscopic behavior. The interplay of inductive and resonance effects from the bromine and chlorine substituents finely tunes the electronic landscape of the aromatic ring, dictating its stability and interaction with other chemical species. The computational protocols and conceptual frameworks presented in this guide offer a robust foundation for further research and development involving this and other halogenated aromatic compounds.

References

-

Palmer, M. H., & Ridyard, J. N. A. (1982). The electronic structure of the dihalobenzenes. Journal of Molecular Structure: THEOCHEM, 88(3-4), 253-267. [Link]

-

Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(29), 7748-7757. [Link]

-

Huber, S., & Wu, J. I. (2019). Theoretical study of the complexes of dichlorobenzene isomers with argon. I. Global potential energy surface for all the isomers with application to intermolecular vibrations. The Journal of Chemical Physics, 150(6), 064304. [Link]

-

LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

RSC Publishing. (2023). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry. [Link]

-

Arivazhagan, M., Muniappan, P., Meenakshi, R., & Rajavel, G. (2013). PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene--a combined study of experimental (FT-IR and FT-Raman) and theoretical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 105, 497–508. [Link]

-

Wikipedia. (2023). HOMO and LUMO. [Link]

-

ResearchGate. (2015). HOMO and LUMO molecular orbitals and energy gap of the molecule TCB-OBt. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene--a combined study of experimental (FT-IR and FT-Raman) and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Fundamental Reactivity Patterns of Polyhalogenated Benzenes for Advanced Synthesis

Abstract: Polyhalogenated benzenes are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic structure, characterized by multiple electron-withdrawing halogen substituents, imparts a distinct set of reactivity patterns that diverge significantly from simple benzene. This guide provides an in-depth exploration of these core reactivities, moving beyond simple definitions to explain the underlying principles and causal relationships that govern reaction outcomes. We will dissect four primary pathways: Nucleophilic Aromatic Substitution (SNAr), Transition Metal-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and the more limited Electrophilic Aromatic Substitution (EAS). For each, we will examine the mechanism, the critical factors influencing regioselectivity, and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to master the strategic functionalization of these versatile scaffolds.

The Unique Electronic Landscape of Polyhalogenated Benzenes

The reactivity of a polyhalogenated benzene is a direct consequence of the dual electronic nature of halogen substituents. Understanding this dichotomy is crucial for predicting and controlling chemical transformations.

The Duality of Halogen Substituents: Inductive vs. Resonance Effects

Halogens exert two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the benzene ring through the sigma bond framework. This effect is dominant and renders the entire ring electron-deficient, or "deactivated," compared to unsubstituted benzene.[1] The deactivating effect increases with the number of halogen substituents.

-

Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic π-system.[1] This donation partially counteracts the inductive withdrawal and is key to explaining the directing effects observed in electrophilic substitutions.

In polyhalogenated systems, the cumulative inductive effect is profound, making the ring highly electrophilic and thus susceptible to attack by nucleophiles.

Impact on Reactivity: A Tale of Two Pathways

The strong electron-withdrawing nature of multiple halogens fundamentally alters the molecule's preferred reaction pathways:

-

Suppression of Electrophilic Attack: The electron-poor nature of the ring makes it a poor nucleophile, significantly hindering classical Electrophilic Aromatic Substitution (EAS) reactions which require an electron-rich aromatic system.[2]

-

Activation for Nucleophilic Attack: Conversely, the same electron deficiency makes the ring an excellent electrophile, priming it for Nucleophilic Aromatic Substitution (SNAr), a pathway unavailable to electron-rich arenes.[3][4]

-

Facilitation of Organometallic Chemistry: The polarized carbon-halogen (C-X) bonds are ideal sites for oxidative addition by transition metals (the first step in cross-coupling) and for metal-halogen exchange with organometallic reagents.[5][6]

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

SNAr is a cornerstone of polyhalogenated benzene chemistry, allowing for the direct displacement of a halide by a wide range of nucleophiles.[7]

Core Mechanism: Formation of the Meisenheimer Complex

The reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 pathways.[4]

-

Addition: A nucleophile attacks the carbon atom bearing a leaving group (the halogen). This is the rate-determining step. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9]

-

Elimination: The aromaticity is restored as the leaving group (halide) is expelled, resulting in the substituted product.

The presence of strong electron-withdrawing groups (EWGs), such as nitro groups or additional halogens, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the first step.[3][10]

Controlling Factors for Reactivity & Regioselectivity

-

Electron-Withdrawing Groups (EWGs): The reaction rate is dramatically accelerated when strong EWGs are positioned ortho or para to the leaving group, as they can directly participate in delocalizing the negative charge of the Meisenheimer complex.[3][10] Meta-positioned EWGs offer less stabilization, leading to much slower reactions.

-

The Nature of the Halogen: In SNAr, the reactivity order of the leaving group is F > Cl > Br > I . This is counterintuitive to C-X bond strength and is a direct consequence of the mechanism. The rate-determining step is the nucleophilic attack. Fluorine's extreme electronegativity makes the attached carbon highly electrophilic and thus more susceptible to attack, accelerating the reaction despite the strong C-F bond.[4][11]

-

The Nature of the Nucleophile: Strong nucleophiles are required. Common examples include alkoxides (RO⁻), amines (R₂NH), and thiols (RS⁻).

Visualization: The Meisenheimer Complex in SNAr

Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.

Experimental Protocol: Amination of 1,4-Dichlorobenzene

-

Principle: This protocol demonstrates a typical SNAr reaction where an amine displaces a chloride ion. While 1,4-dichlorobenzene itself is not highly activated, this reaction illustrates the principle under forcing conditions. The presence of a nitro group would dramatically lower the required temperature and pressure.

-

Reagents & Equipment: 1,4-dichlorobenzene, aqueous ammonia (30%), copper(I) oxide (catalyst), autoclave reactor, magnetic stirrer, heating mantle.

-

Methodology:

-

Reactor Setup: To a high-pressure autoclave, add 1,4-dichlorobenzene (1.0 eq), aqueous ammonia (10.0 eq), and a catalytic amount of copper(I) oxide (0.05 eq).

-

Reaction Execution: Seal the autoclave. Begin vigorous stirring and heat the reaction mixture to 200°C. The internal pressure will rise significantly.

-

Causality: High temperature and pressure are required to overcome the activation barrier for SNAr on a substrate lacking strong ortho/para EWGs. The copper catalyst facilitates the displacement.

-

-

Workup: After 12 hours, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloroaniline.

-

Transition Metal-Catalyzed Cross-Coupling: Forging New C-C Bonds

Cross-coupling reactions are arguably the most powerful tools for functionalizing polyhalogenated benzenes, enabling the formation of C-C, C-N, and C-O bonds with high precision.[12]

The Power of Palladium: An Overview

Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Buchwald-Hartwig (using amines) are indispensable.[13][14] The Suzuki-Miyaura coupling is particularly prevalent due to the stability and low toxicity of the boronic acid coupling partners.[15]

The Catalytic Cycle: A Unified View

Most palladium-catalyzed cross-couplings follow a similar three-step catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the polyhalogenated benzene, forming a Pd(II) complex. This is often the rate-determining step.[13]

-

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from an arylboronic acid in a Suzuki reaction) is transferred to the palladium center, displacing a halide.[13]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.[13]

Achieving Site-Selectivity among Identical Halogens

A key challenge and opportunity in polyhalogenated systems is achieving site-selectivity—reacting at one halogen while leaving others untouched.[14][16] This can be controlled by several factors:

-

Inherent Reactivity Hierarchy: The C-X bond strength dictates the ease of oxidative addition, leading to a clear reactivity trend: C-I > C-Br > C-OTf > C-Cl >> C-F .[14] This allows for the selective coupling at an iodine in the presence of a bromine or chlorine.

-

Steric Hindrance: Bulky ligands on the palladium catalyst or bulky substituents on the benzene ring can direct the catalyst to the most sterically accessible C-X bond.[14]

-

Electronic Effects: The electronic environment can subtly influence reactivity. For instance, a C-Cl bond para to a strong electron-withdrawing group may be more activated towards oxidative addition than one in a different position.

-

Ligand Control: The choice of phosphine ligand on the palladium catalyst can profoundly influence which C-X bond is cleaved, sometimes even overriding inherent reactivity trends.[16]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

-

Principle: This protocol demonstrates the selective coupling at the more reactive C-Br bond in 1-bromo-4-chlorobenzene, leaving the C-Cl bond intact for subsequent functionalization.

-

Reagents & Equipment: 1-bromo-4-chlorobenzene, Phenylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), 2M aqueous sodium carbonate solution, Toluene, round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

Methodology:

-

Inert Atmosphere: Assemble a round-bottom flask with a condenser under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Causality: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which would halt the catalytic cycle before it begins.

-

-

Reagent Addition: To the flask, add 1-bromo-4-chlorobenzene (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.02 eq).

-

Solvent and Base: Add toluene as the solvent, followed by the 2M aqueous sodium carbonate solution (3.0 eq).

-

Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Causality: The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for the transmetalation step.[15] The higher reactivity of the C-Br bond over the C-Cl bond ensures selective oxidative addition at the bromine-substituted position.

-

-

Workup: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-1,1'-biphenyl.

-

Generating Arylmetal Intermediates: Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the electrophilic carbon of a C-X bond into a nucleophilic carbon of a C-Metal bond, effectively reversing its polarity (a concept known as umpolung).[17] This opens up reactions with a vast array of electrophiles.

Metal-Halogen Exchange: The Two Main Routes

-

Organolithium Reagents: This involves treating the polyhalogenated benzene with an alkyllithium reagent, typically n-BuLi or t-BuLi, at low temperatures.[6] The exchange is very fast and follows the reactivity trend I > Br > Cl .[6] This allows for highly regioselective generation of an aryllithium species, which can then be trapped with an electrophile (e.g., CO₂, aldehydes, ketones).

-

Grignard Reagent Formation: This is an oxidative insertion of magnesium metal into the C-X bond, typically performed in an ether solvent like THF or diethyl ether.[17][18] While effective, it can be more challenging to initiate than lithium-halogen exchange and is often less selective when multiple different halogens are present.

Visualization: Workflow for Functionalization Strategy

Caption: Decision workflow for selecting a functionalization strategy.

Experimental Protocol: Lithium-Halogen Exchange and Quench

-

Principle: Selective lithium-bromine exchange on 1,4-dibromobenzene followed by quenching with solid carbon dioxide (dry ice) to form 4-bromobenzoic acid.

-

Reagents & Equipment: 1,4-dibromobenzene, n-Butyllithium (in hexanes), anhydrous diethyl ether, dry ice, Schlenk flask, syringe, low-temperature thermometer.

-

Methodology:

-

Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Anhydrous conditions are absolutely essential.

-

Causality: Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources, preventing the desired metal-halogen exchange.[19]

-

-

Dissolution: Add 1,4-dibromobenzene (1.0 eq) and anhydrous diethyl ether to the flask. Cool the solution to -78°C using a dry ice/acetone bath.

-

Exchange Reaction: Slowly add n-BuLi (1.0 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78°C. Stir for 30 minutes.

-

Causality: The low temperature is critical to prevent side reactions, such as elimination or reaction of the newly formed aryllithium with the solvent or starting material.

-

-

Electrophilic Quench: In a separate flask, crush an excess of dry ice. Rapidly transfer the aryllithium solution onto the crushed dry ice via cannula.

-

Workup: Allow the mixture to warm to room temperature. Quench carefully with 2M HCl. The product will precipitate. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the crude acid.

-

Purification: Recrystallize from ethanol/water to obtain pure 4-bromobenzoic acid.

-

Electrophilic Aromatic Substitution (EAS): A Limited Pathway

While dominant for simple benzene, EAS is challenging for polyhalogenated benzenes due to the severe deactivation of the ring by the multiple inductive-withdrawing halogens.[2]

-

The Challenge: The electron-poor ring is a weak nucleophile and struggles to attack even strong electrophiles.[20]

-

Directing Effects: Should a reaction occur, halogens are ortho, para-directors due to resonance stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) by the halogen's lone pairs.[1][21]

-

Forcing Conditions: Forcing conditions, such as using fuming sulfuric acid for sulfonation or a very strong Lewis acid catalyst for Friedel-Crafts reactions, are typically required to drive the reaction forward, often with low yields and poor selectivity.[3][22]

Summary and Outlook

The reactivity of polyhalogenated benzenes is rich and highly controllable, governed by a predictable set of rules. Mastery of these patterns allows for the strategic and regioselective construction of complex molecular architectures.

| Reactivity Pattern | Key Intermediate | Driving Force | Halogen Reactivity Trend |

| SNAr | Meisenheimer Complex (Anionic) | Ring activation by EWGs | F > Cl > Br > I |

| Cross-Coupling | Organopalladium Complex | Catalytic Cycle | I > Br > Cl >> F |

| Metal-Halogen Exchange | Organolithium/Grignard | Formation of a strong C-metal nucleophile | I > Br > Cl |

| EAS | Wheland Intermediate (Cationic) | Electrophile Generation | (Deactivating) F > Cl > Br > I |

The continued development of new catalysts and methodologies, particularly in site-selective cross-coupling and C-H activation, promises to further expand the synthetic utility of polyhalogenated benzenes, solidifying their role as indispensable tools in modern chemical synthesis.

References

-

Le, C. M., & Leadbeater, N. E. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10796-10864. [Link]

-

Doubna, C., & convenient access to multifold arylated and alkynylated ring systems. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. [Link]

-

Le, C. M., & Leadbeater, N. E. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

-

den Besten, C., & van Bladeren, P. J. (1995). Biotransformation and toxicity of halogenated benzenes. PubMed. [Link]

-

Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. ACS Publications. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

-

The Organic Chemistry Tutor. (2021). 44e: Electrophilic aromatic substitution on benzene with halogen. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (n.d.). Meisenheimer complex. Wikipedia. [Link]

-

Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. [Link]

-

Wikipedia contributors. (n.d.). Regioselectivity. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

-

ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Grignard Synthesis of Triphenylmethanol. [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

-